molecular formula C5H2BrCl3N2OS B8540873 2-Bromo-4-trichloroacetamidothiazole

2-Bromo-4-trichloroacetamidothiazole

Cat. No. B8540873
M. Wt: 324.4 g/mol
InChI Key: LBGQYPUDJATMPG-UHFFFAOYSA-N
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Patent
US04148904

Procedure details

4-Amino-2-bromo-thiazole hydrobromide (15.6 g) and trichloroacetyl chloride (14.3 g) were suspended in methylene chloride (100 ml) with stirring and treated dropwise with pyridine (16 ml) over 15 minutes maintaining reaction temperature at 0° C. with an ice bath. After completing the addition, the reaction mixture was stirred at room temperature for 3 hours, then poured onto 20% aqueous sodium acetate (250 ml) and stirred for 30 minutes. The mixture was separated and the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water. The organic layer was dried (MgSO4) and the solvent removed in vacuo and the residue treated with charcoal in hexane and recrystallised from hexane to give the title compound (10.5 g) m.p. 77°-80° C. (Found: C, 19.0; H, 0.7; N, 8.5. C5H2Cl3BrN2OS requires C, 18.5; H, 0.6; N, 8.6%)
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
8.6%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1.[Cl:9][C:10]([Cl:15])([Cl:14])[C:11](Cl)=[O:12].N1C=CC=CC=1.C([O-])(=O)C.[Na+]>C(Cl)Cl>[Br:8][C:5]1[S:6][CH:7]=[C:3]([NH:2][C:11](=[O:12])[C:10]([Cl:15])([Cl:14])[Cl:9])[N:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
Br.NC=1N=C(SC1)Br
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at 0° C. with an ice bath
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with charcoal in hexane
CUSTOM
Type
CUSTOM
Details
recrystallised from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)NC(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 8.6%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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